molecular formula C23H18ClN3O4S B3691046 N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B3691046
M. Wt: 467.9 g/mol
InChI Key: APLQLMAQNQBRRK-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety. Its molecular formula is C22H17ClN2O4, and it has a molecular weight of 408.83438 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-29-17-9-14(10-18(12-17)30-2)21(28)27-23(32)25-16-7-8-20-19(11-16)26-22(31-20)13-3-5-15(24)6-4-13/h3-12H,1-2H3,(H2,25,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQLMAQNQBRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide

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